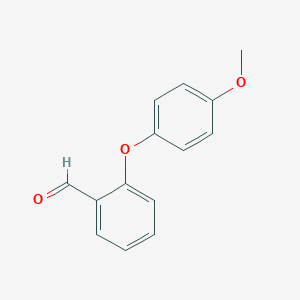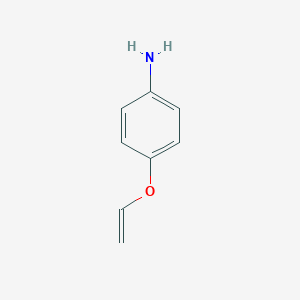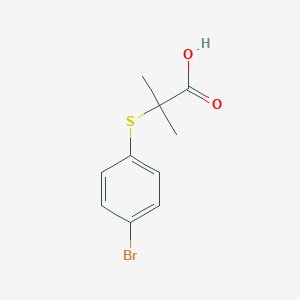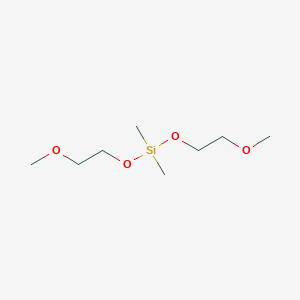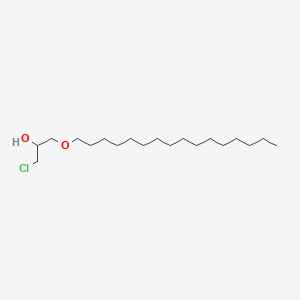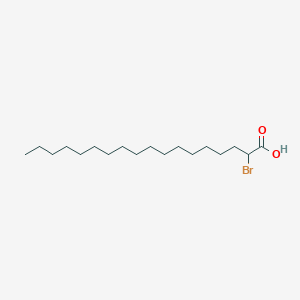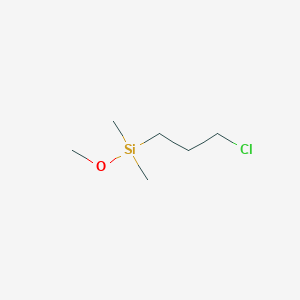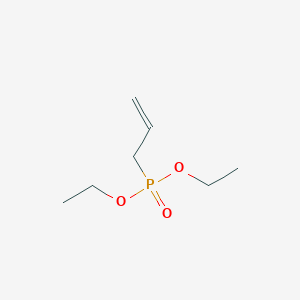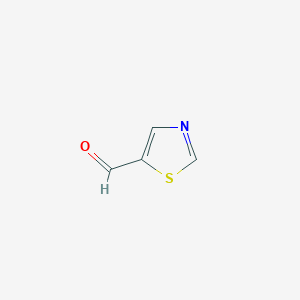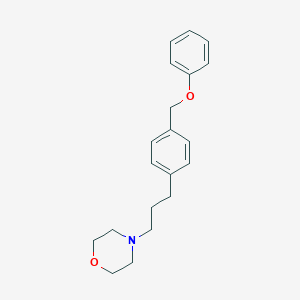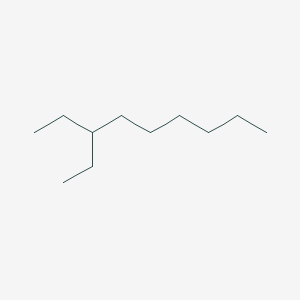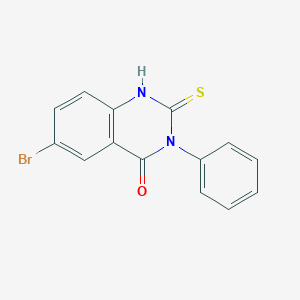
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
Vue d'ensemble
Description
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, although not directly mentioned in the provided papers, is structurally related to various quinazoline derivatives that have been synthesized and evaluated for their biological activities, including cytotoxicity, antiviral, and antibacterial properties, as well as their potential as tyrosine kinase inhibitors .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis of 6-bromo-2-ferrocenylquinoline complexes involved the use of N-heterocyclic carbenes (NHCs) and triphenylphosphine, indicating the versatility of quinazoline chemistry in forming complexes with various ligands . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described as an efficient process, suggesting that the synthesis of the compound of interest might also be achieved through an efficient and straightforward method . Phase-transfer catalysis has been employed for the alkylation of 2-mercaptoquinazolin-4(3H)-one, which could be a relevant method for introducing substituents at the mercapto group .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provided insights into the molecular conformation and packing within the crystal lattice . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing the presence of hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar structural analyses.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . This indicates that the bromo and mercapto substituents in the compound of interest may also be reactive sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be influenced by their substituents. For example, the presence of a bromo substituent has been associated with significant cytotoxicity and selectivity against certain cancer cell lines . Additionally, the introduction of halogen atoms or other substituents can affect the compound's ability to inhibit tyrosine kinase activity, which is crucial for the development of anticancer agents . The compound of interest, with its bromo and mercapto substituents, may therefore possess unique physical and chemical properties that could be explored for potential therapeutic applications.
Applications De Recherche Scientifique
Antiviral Properties : A derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), has been identified for its distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antibacterial and Antifungal Activities : Various derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one have demonstrated significant antibacterial and antifungal activities. For instance, 6-bromo-3-propylquinazolin-4-one has shown good antifungal activity (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu, & Chen, 2006).
Anticancer Potential : This compound and its derivatives are being explored for their anticancer properties. For example, certain copolymers and nanocomposites derived from it showed promising inhibitory effects against Ehrlich Ascitic Carcinoma in mice and induced apoptosis in MCF-7 cells (El-Said, El‐Barbary, Elkholy, Haidyrah, Betiha, Batiha, Mahmoud, & Abdelwahab, 2021).
Pharmacological Activities : Some 6-bromoquinazolinone derivatives are known for their pharmacological significance, including anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Safety And Hazards
This involves the safety precautions that need to be taken while handling the compound, its toxicity, and disposal methods.
Orientations Futures
This involves potential applications of the compound and areas of future research.
Please consult a chemistry professional or a reliable source for accurate information. It’s important to handle all chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBHLQJGGBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354910 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
CAS RN |
18009-07-9 | |
| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



